5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a tert-butylphenyl group, and a dibutylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzoyl and tert-butylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group and is used in organic synthesis.
tert-Butyl esters: Similar in structure and used in various chemical reactions.
Uniqueness
4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H44N2O3 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(4Z)-5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H44N2O3/c1-6-8-20-33(21-9-7-2)22-13-23-34-28(24-16-18-26(19-17-24)32(3,4)5)27(30(36)31(34)37)29(35)25-14-11-10-12-15-25/h10-12,14-19,28,35H,6-9,13,20-23H2,1-5H3/b29-27- |
InChI Key |
OYJCDVGTQAOZTG-OHYPFYFLSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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